4-Ethoxyamphetamine hydrochloride

Vue d'ensemble

Description

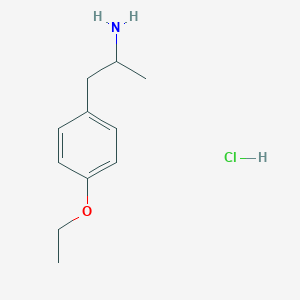

4-Ethoxyamphetamine hydrochloride, also known as para-ethoxyamphetamine, is a psychoactive compound belonging to the phenethylamine and amphetamine chemical classes. It is closely related to para-methoxyamphetamine, a well-known designer drug.

Méthodes De Préparation

The synthesis of 4-ethoxyamphetamine hydrochloride typically involves the ethylation of 4-hydroxyamphetamine. The reaction conditions often include the use of ethyl iodide and a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the ethoxy group replaces the hydroxy group on the aromatic ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

4-Ethoxyamphetamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide.

Applications De Recherche Scientifique

Neurotransmitter Interaction

Research has demonstrated that 4-ethoxyamphetamine exhibits significant interaction with serotonin (5-HT) and dopamine systems. In studies involving rat models, it was found to inhibit the uptake of serotonin more effectively than dopamine, suggesting a unique neuropharmacological profile distinct from traditional amphetamines like (+)-amphetamine. Specifically, 4-ethoxyamphetamine increased intracranial self-stimulation thresholds, indicating its potential to modulate reward pathways differently compared to other stimulants .

Receptor Binding Affinities

The binding affinities of 4-ethoxyamphetamine at various receptors have been characterized in studies examining its structural analogs. It shows moderate to high affinity for the 5-HT2A and 5-HT2C receptors, which are implicated in hallucinogenic effects. The compound's receptor interaction profiles suggest that modifications to its alkoxy group can significantly influence its pharmacological activity, with larger substituents generally enhancing binding affinities .

Effects on Motor Activity

Behavioral assessments have indicated that 4-ethoxyamphetamine can enhance motor activity in animal models. In a series of experiments, doses around 6.5 mg/kg were associated with increased spontaneous motor activity and rearing behavior in rats, indicating stimulant-like effects . These findings align with those observed in related compounds, suggesting a potential for similar behavioral outcomes.

Analgesic Properties

There is emerging evidence regarding the analgesic properties of 4-ethoxyamphetamine. Studies have indicated that it may influence pain perception pathways, although comprehensive analyses are still needed to clarify its efficacy as an analgesic agent compared to other amphetamines .

Table: Summary of Key Findings on 4-Ethoxyamphetamine

Case Studies and Implications

Case Study: Intracranial Self-Stimulation (ICSS)

In a pivotal study using ICSS techniques, researchers assessed the effects of 4-ethoxyamphetamine on reward pathways in rats. The results indicated that while traditional amphetamines decreased stimulation thresholds, 4-ethoxyamphetamine increased them, suggesting a different mechanism of action that could have implications for understanding addiction and reward processing .

Implications for Therapeutics

Given its unique pharmacological profile, there is potential for 4-ethoxyamphetamine in therapeutic contexts. Its interaction with serotonin receptors could make it a candidate for further exploration in treating mood disorders or conditions characterized by dysregulated serotonin systems.

Mécanisme D'action

4-Ethoxyamphetamine hydrochloride acts as a potent and selective serotonin releasing agent. It binds to serotonin transporters, facilitating the release of serotonin into the synaptic cleft. This increase in serotonin levels leads to enhanced serotonergic neurotransmission. The compound also exhibits monoamine oxidase inhibitory activity, which further contributes to its psychoactive effects .

Comparaison Avec Des Composés Similaires

4-Ethoxyamphetamine hydrochloride is similar to other substituted amphetamines, such as:

Para-Methoxyamphetamine (PMA): Known for its serotonergic effects but with higher toxicity.

2,5-Dimethoxy-4-ethoxyamphetamine (MEM): Exhibits psychedelic properties.

2,5-Dimethoxy-4-propoxyamphetamine (MPM): Similar in structure but with different pharmacological effects. Compared to these compounds, this compound has slightly weaker stimulant effects but retains significant monoamine oxidase inhibitory activity, making it unique in its profile

Activité Biologique

4-Ethoxyamphetamine hydrochloride is a compound that belongs to the class of substituted amphetamines. Its biological activity primarily involves interactions with various neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA) receptors. This article reviews the pharmacological profiles, receptor interactions, and potential effects of 4-ethoxyamphetamine based on current research findings.

Pharmacological Profile

4-Ethoxyamphetamine is known for its psychoactive properties and has been studied for its effects on neurotransmitter release and receptor binding affinities. The compound exhibits significant binding affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.

Receptor Binding Affinity

Research indicates that 4-ethoxyamphetamine binds with moderate to high affinities at the following receptors:

| Receptor Type | Binding Affinity (K_i values) |

|---|---|

| 5-HT2A | 8–1700 nM |

| 5-HT2C | 61–4400 nM |

| TAAR1 | 21–3300 nM |

| SERT | Variable |

The introduction of alkoxy groups generally increases binding affinities at these receptors, suggesting that structural modifications can enhance the compound's psychoactive potential .

Biological Effects

The biological activity of 4-ethoxyamphetamine has been linked to its ability to modulate monoamine neurotransmitter systems. Studies have shown that it affects both dopamine and serotonin levels in the brain, which could lead to various behavioral outcomes.

In Vivo Studies

In animal models, particularly rats, 4-ethoxyamphetamine has demonstrated effects on intracranial self-stimulation, indicating its potential as a stimulant. The compound has been compared with traditional amphetamines, revealing that it can induce similar dopaminergic responses .

Case Study: Intracranial Self-Stimulation

- Objective : To assess the reinforcing properties of 4-ethoxyamphetamine.

- Findings : The compound produced significant increases in self-stimulation rates comparable to those induced by (+)-amphetamine, suggesting a rewarding effect mediated through dopaminergic pathways .

The mechanism by which 4-ethoxyamphetamine exerts its effects involves:

- Serotonin Release : The compound enhances serotonin release through inhibition of serotonin reuptake.

- Dopamine Modulation : It also influences dopamine dynamics, potentially leading to increased levels in specific brain regions associated with reward and pleasure.

Safety and Toxicological Considerations

While the psychoactive effects of 4-ethoxyamphetamine are notable, safety profiles are less understood. Some studies suggest that compounds with similar structures can induce cardiovascular effects and other adverse reactions. Therefore, further investigation into the toxicological aspects is necessary to establish safety guidelines for potential human use.

Propriétés

IUPAC Name |

1-(4-ethoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-3-13-11-6-4-10(5-7-11)8-9(2)12;/h4-7,9H,3,8,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQKWWONNAYURL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928860 | |

| Record name | 1-(4-Ethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135014-87-8 | |

| Record name | Benzeneethanamine, 4-ethoxy-alpha-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135014878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Ethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.